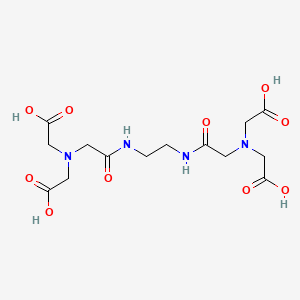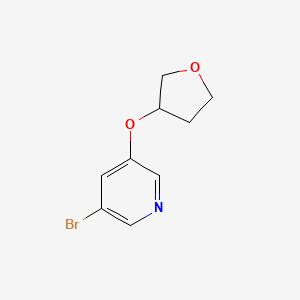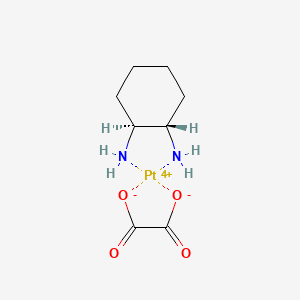
(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) is a coordination compound that features a platinum ion coordinated with (1S,2S)-cyclohexane-1,2-diamine and oxalate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) typically involves the reaction of platinum(IV) chloride with (1S,2S)-cyclohexane-1,2-diamine in the presence of oxalic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired coordination complex. The general reaction scheme can be represented as follows:
PtCl4+(1S,2S)-cyclohexane-1,2-diamine+oxalic acid→(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+)+by-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and precise control of reaction parameters are essential to ensure consistency and quality in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) can undergo various chemical reactions, including:
Oxidation: The platinum center can participate in oxidation reactions, potentially altering its oxidation state.
Reduction: The compound can be reduced under specific conditions, leading to changes in the coordination environment of the platinum ion.
Substitution: Ligands coordinated to the platinum ion can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH and temperature of the reaction medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction could yield lower oxidation state species. Substitution reactions result in the formation of new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) is studied for its coordination chemistry and potential as a catalyst in various organic transformations.
Biology
The compound’s interactions with biological molecules are of interest, particularly in understanding its binding to proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent due to the known cytotoxic properties of platinum-based drugs.
Industry
Industrially, the compound may be used in catalysis and materials science, where its unique coordination properties can be leveraged for specific applications.
Wirkmechanismus
The mechanism of action of (1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) involves its interaction with biological targets such as DNA and proteins. The platinum ion can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, which induce cell death by disrupting the DNA structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with a different ligand structure but similar therapeutic applications.
Oxaliplatin: A platinum compound with oxalate ligands, used in cancer treatment.
Uniqueness
(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) is unique due to its specific ligand arrangement, which may confer distinct chemical and biological properties compared to other platinum-based compounds. Its stereochemistry and coordination environment can influence its reactivity and interactions with biological targets, potentially leading to different therapeutic outcomes.
Eigenschaften
Molekularformel |
C8H14N2O4Pt+2 |
|---|---|
Molekulargewicht |
397.29 g/mol |
IUPAC-Name |
(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+4/p-2/t5-,6-;;/m0../s1 |
InChI-Schlüssel |
PCRKGXHIGVOZKB-USPAICOZSA-L |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
Kanonische SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)

![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)

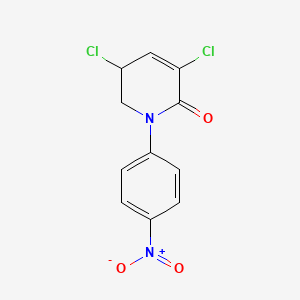
![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)

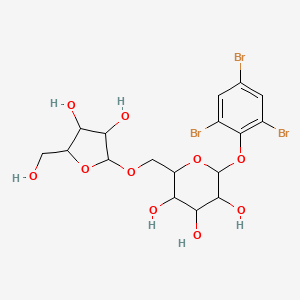
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
